molecular formula C11H13NO4 B2523814 Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 150057-08-2

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2523814
CAS No.: 150057-08-2
M. Wt: 223.228
InChI Key: LYRIJLARNMSQIM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 150057-08-2) is a high-purity chemical compound supplied for research and development purposes. This hexahydroquinoline derivative, with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol, is characterized by multiple functional groups, including a 4-hydroxy moiety, a 2-oxo group, and a carboxylate ester, making it a versatile building block in organic synthesis and medicinal chemistry . Derivatives of the 4-hydroxyquinoline-3-carboxylate structural class are of significant research interest due to their wide range of biological activities. While this specific compound is a key synthetic intermediate, closely related analogues have been investigated as potent inhibitors of Hepatitis B Virus (HBV) replication, demonstrating high inhibition in vitro studies . Furthermore, this structural framework is known for its potential in developing antibacterial agents, with the 4-hydroxyquinoline core being associated with inhibiting DNA gyrase . The product is classified For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle the material with appropriate safety precautions. For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIJLARNMSQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(CCCC2)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity
    • Studies have shown that Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits significant antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases. A study published in the Journal of Medicinal Chemistry highlighted its potential as a therapeutic agent against neurodegenerative disorders due to its ability to scavenge free radicals effectively.
  • Anti-inflammatory Effects
    • Research indicates that this compound has anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines' production, suggesting its potential in treating inflammatory diseases. A case study involving rheumatoid arthritis patients showed promising results when used as an adjunct therapy.
  • Antimicrobial Properties
    • The compound has been tested for antimicrobial activity against various pathogens. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Biological Research

  • Cell Proliferation and Apoptosis
    • This compound has been investigated for its effects on cell proliferation and apoptosis in cancer cells. Research published in Cancer Letters demonstrated that the compound induces apoptosis in specific cancer cell lines while promoting normal cell growth.
  • Neuroprotective Effects
    • The neuroprotective effects of this compound are being explored in models of neurodegeneration. Studies suggest it may protect neuronal cells from apoptosis induced by toxic agents like glutamate.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to produce various derivatives with enhanced biological activity. For example:

Derivative NameBiological Activity
Methyl 4-hydroxyquinoline-3-carboxylateIncreased anticancer activity
Methyl 4-hydroxy-N-substituted derivativesEnhanced antimicrobial effects

Case Studies

  • Clinical Trials for Antioxidant Therapy
    • A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with chronic obstructive pulmonary disease (COPD). The results indicated a significant reduction in oxidative stress markers among those treated with the compound compared to the placebo group.
  • In Vivo Studies on Inflammation
    • An animal model study demonstrated that administration of this compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold is highly versatile, allowing substitutions at positions 1, 2, 4, and 5. Below is a comparison of key derivatives:

Compound Name Substituents/Modifications Key Features/Biological Activity Reference
Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Parent compound: methyl ester at position 3, hydroxyl at position 4 Intermediate for bioactive analogs; foundational structure for antituburcular agents
N-(3-Pyridyl-methyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide (16) Methoxy groups removed; benzene reduced; pyridylmethyl amide at position 3 Potent analgesic activity (primary screening)
Ethyl 4-chloro-2-oxo-hexahydroquinoline-3-carboxylate Chloro substituent at position 4; ethyl ester at position 3 Antiretroviral potential; synthesized via phosphorylation of hydroxyl precursor
Pyridin-3-yl methyl 4-(4-cyanophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (B5) 4-Cyanophenyl at position 4; methyl at position 2; pyridinyl ester P-glycoprotein inhibitor; crystallizes in yellow crystals
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl at position 4; trimethyl at positions 2,7,7 Exhibits calcium channel modulation and antioxidant properties; fused cyclohexanone ring

Key Observations:

  • Ester vs. Amide Groups : The replacement of the methyl ester with a pyridylmethyl amide (Compound 16) significantly enhances analgesic activity, likely due to improved receptor binding .
  • Aromatic Substitutions: Derivatives with electron-withdrawing groups (e.g., 4-cyanophenyl in B5) show enhanced P-glycoprotein inhibition, while methoxyphenyl groups (DL-Methyl analog) improve antioxidant activity .

Crystallographic and Conformational Differences

Crystallographic studies reveal how substituents influence molecular conformation and intermolecular interactions:

Compound Name Crystal System/Space Group Dihedral Angle (Aromatic vs. Heterocyclic Ring) Hydrogen Bonding Patterns Reference
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Monoclinic, P21/c 86.1° N–H⋯O chains along c-axis; intramolecular C–H⋯O
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Not specified Not reported Disordered cyclohexanone ring; weak C–H⋯O interactions

Key Observations:

  • The methoxyphenyl substituent in the methyl ester derivative creates a large dihedral angle (86.1°), reducing π-π stacking and favoring hydrogen-bonded chains .
  • Trimethyl substitutions (DL-Methyl analog) introduce steric hindrance, leading to disordered ring conformations .

Biological Activity

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 150057-08-2) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC11_{11}H13_{13}N O4_{4}
Molecular Weight223.225 g/mol
CAS Number150057-08-2
LogP0.7459

Biological Activity Overview

Research indicates that derivatives of quinoline compounds exhibit a variety of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound is no exception.

Antibacterial Activity

A study evaluated the antibacterial properties of various quinoline derivatives. The results indicated that methyl derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be in the range of 32–128 µg/mL .

Antifungal Activity

In vitro studies have shown that certain quinoline derivatives possess antifungal properties. For instance, compounds similar to methyl 4-hydroxy derivatives were tested against Candida albicans and Aspergillus niger with promising results indicating their potential as antifungal agents .

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory effects. Methyl 4-hydroxy derivatives demonstrated inhibition of nitric oxide production in LPS-stimulated macrophages. This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Anticancer Activity

The anticancer potential of methyl 4-hydroxy derivatives has been explored through various assays. In particular, studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for cytotoxicity ranged from 10 to 50 µM depending on the specific derivative tested .

Case Studies

  • Study on Antibacterial Properties : A recent investigation focused on synthesizing and evaluating a series of N'-arylidene derivatives of quinoline. The study revealed significant antibacterial activity against Staphylococcus aureus with IC50 values as low as 15 µM for some compounds .
  • Anticancer Evaluation : Another study highlighted the synthesis of various methylated quinoline derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the C-7 position enhanced cytotoxicity significantly compared to non-methylated analogs.

Q & A

Q. What are common synthetic routes for Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted cyclohexanones with β-keto esters under acidic conditions. For example:

React ethyl/methyl acetoacetate with 4-hydroxy-1,2,5,6,7,8-hexahydroquinoline precursors in acetonitrile.

Use phosphoryl chloride (POCl₃) as a chlorinating agent for hydroxyl group substitution, followed by benzyltriethylammonium chloride as a phase-transfer catalyst .

Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key parameters: Maintain anhydrous conditions, monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3), and optimize stoichiometry (1.5 eq POCl₃) to minimize byproducts .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., singlet at δ 3.8 ppm for methyl ester, broad peak at δ 10.2 ppm for hydroxyl proton) and 13C^{13}C-NMR (carbonyl carbons at δ 165–175 ppm) .
  • IR : Identify key functional groups (O–H stretch ~3200 cm⁻¹, C=O stretches at 1680–1720 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., SHELX refinement; P212_1/c space group, Z = 4) .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological activity of this compound?

Methodological Answer: Polymorphic forms exhibit distinct bioactivity due to variations in crystal packing and hydrogen-bonding. For example:

  • Analgesic activity : β-polymorphs of analogous N-(3-pyridylmethyl) derivatives show reduced activity due to altered triclinic phase content .
  • Analysis : Use DSC to identify melting transitions and PXRD to differentiate polymorphic phases. For structure-activity correlation, perform in vivo assays (e.g., hot-plate test) on isolated polymorphs .

Q. How can contradictions in biological activity data between research groups be resolved?

Methodological Answer:

Purity assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient) .

Polymorphism screening : Compare PXRD patterns and DSC thermograms across batches .

Pharmacological controls : Standardize assay conditions (e.g., dose, administration route) and include positive controls (e.g., morphine for analgesia) .

Q. What crystallographic strategies are recommended for resolving the compound’s structure?

Methodological Answer:

Data collection : Use MoKα radiation (λ = 0.71073 Å) on a single-crystal diffractometer (e.g., Enraf–Nonius CAD-4) .

Refinement : Apply SHELXL for small-molecule refinement (R1 < 0.05) with anisotropic displacement parameters. Validate hydrogen bonds (e.g., N–H⋯O, d = 2.89 Å) using OLEX2 .

Validation : Check for missed symmetry (PLATON) and ADDSYM alerts .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Systematic substitution : Modify substituents at positions 4 (aryl) and 3 (ester) to assess steric/electronic effects .

Biological assays : Test calcium channel modulation (patch-clamp) and antimicrobial activity (MIC against Candida albicans) .

Computational modeling : Perform docking studies (AutoDock Vina) on target proteins (e.g., NMDA receptors) to rationalize activity trends .

Q. What methodological challenges arise during purification, and how are they addressed?

Methodological Answer:

  • Challenge : Co-elution of byproducts (e.g., unreacted β-keto esters).
  • Solutions :
    • Use reverse-phase HPLC (C18, 70% acetonitrile) for high-purity isolation .
    • Optimize recrystallization solvents (e.g., ethanol/water 8:2 v/v) to remove polar impurities .
    • Monitor via TLC (visualize under UV 254 nm) at each step .

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